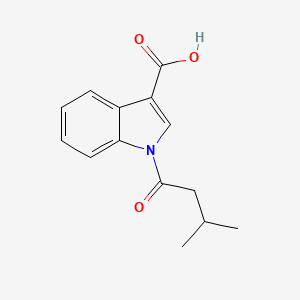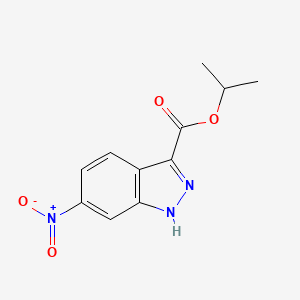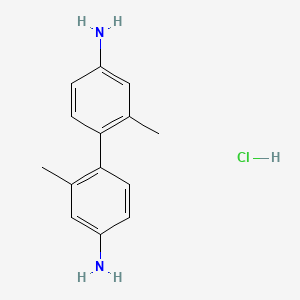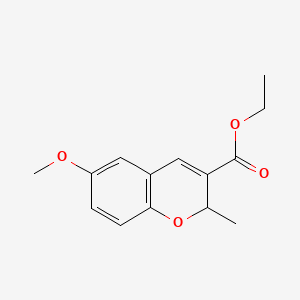![molecular formula C14H15FN2O B11866082 9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B11866082.png)
9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorine atom and multiple methyl groups, contributing to its distinct chemical properties.
Métodos De Preparación
The synthesis of 9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the core structure: This involves cyclization reactions to form the tetrahydrobenzo[b][1,6]naphthyridin core.
Introduction of the fluorine atom: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: Methyl groups are introduced using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalytic processes and continuous flow techniques to enhance efficiency.
Análisis De Reacciones Químicas
9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent, with studies focusing on its ability to inhibit tumor cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers explore its interactions with biological macromolecules, aiming to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in cancer cell growth and survival. Molecular docking studies suggest that it binds to active sites of target proteins, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar compounds to 9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one include:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also exhibit anti-tumor activity and share a similar core structure.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their inhibitory activity against fibroblast growth factor receptors, these compounds are used in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H15FN2O |
|---|---|
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
9-fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
InChI |
InChI=1S/C14H15FN2O/c1-8-3-4-10(15)12-13(8)17(2)11-5-6-16-7-9(11)14(12)18/h3-4,16H,5-7H2,1-2H3 |
Clave InChI |
JHCQSVXDZUGUHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)F)C(=O)C3=C(N2C)CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)






![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)

![6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)

![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11866075.png)

